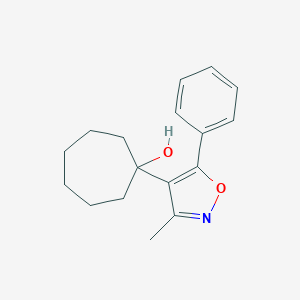![molecular formula C21H15NOS2 B327346 5-methoxy-10-methylsulfanyl-12-thia-9-azapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3(8),4,6,9,14,16,18,20-decaene](/img/structure/B327346.png)
5-methoxy-10-methylsulfanyl-12-thia-9-azapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3(8),4,6,9,14,16,18,20-decaene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 6-(methylsulfanyl)naphtho[1’,2’:4,5]thieno[2,3-c]quinolin-2-yl ether is a complex organic compound with the molecular formula C21H15NOS2 and a molecular weight of 361.5 g/mol
準備方法
The synthesis of Methyl 6-(methylsulfanyl)naphtho[1’,2’:4,5]thieno[2,3-c]quinolin-2-yl ether involves multiple steps, typically starting with the formation of the naphtho[1’,2’:4,5]thieno[2,3-c]quinoline core. This can be achieved through a series of condensation reactions, cyclizations, and functional group modifications. Common synthetic routes include the use of sulfur reagents and cyclization reactions to form the thiophene ring . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.
化学反応の分析
Methyl 6-(methylsulfanyl)naphtho[1’,2’:4,5]thieno[2,3-c]quinolin-2-yl ether can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the sulfur-containing groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methylsulfanyl group, using reagents like sodium hydride or alkyl halides.
科学的研究の応用
Methyl 6-(methylsulfanyl)naphtho[1’,2’:4,5]thieno[2,3-c]quinolin-2-yl ether has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound can be used in biological assays to investigate its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential as an anticancer, anti-inflammatory, or antimicrobial agent.
Industry: It may be used in the development of organic semiconductors, corrosion inhibitors, and other advanced materials.
作用機序
The mechanism of action of Methyl 6-(methylsulfanyl)naphtho[1’,2’:4,5]thieno[2,3-c]quinolin-2-yl ether involves its interaction with specific molecular targets. The compound’s structure allows it to interact with enzymes, receptors, or other proteins, potentially inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
類似化合物との比較
Similar compounds to Methyl 6-(methylsulfanyl)naphtho[1’,2’:4,5]thieno[2,3-c]quinolin-2-yl ether include other naphthoquinoline and thiophene derivatives. These compounds share structural similarities but may differ in their functional groups, leading to variations in their chemical reactivity and biological activity. For example, quinoline derivatives are known for their antimicrobial properties, while thiophene derivatives are often used in materials science for their electronic properties .
特性
分子式 |
C21H15NOS2 |
|---|---|
分子量 |
361.5 g/mol |
IUPAC名 |
5-methoxy-10-methylsulfanyl-12-thia-9-azapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3(8),4,6,9,14,16,18,20-decaene |
InChI |
InChI=1S/C21H15NOS2/c1-23-13-8-9-16-15(11-13)19-18-14-6-4-3-5-12(14)7-10-17(18)25-20(19)21(22-16)24-2/h3-11H,1-2H3 |
InChIキー |
RSLFCIZJAIALML-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C3C4=C(C=CC5=CC=CC=C54)SC3=C(N=C2C=C1)SC |
正規SMILES |
COC1=CC2=C(C=C1)N=C(C3=C2C4=C(S3)C=CC5=CC=CC=C54)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(4-CHLOROPHENOXY)ETHYL]-2-(METHYLSULFANYL)-1H-1,3-BENZODIAZOLE](/img/structure/B327267.png)


![1-Cyclohexyl-5-[2-(4-ethoxy-phenoxy)-ethylsulfanyl]-1H-tetrazole](/img/structure/B327274.png)

![2-{[2-(4-Methoxyphenoxy)ethyl]sulfanyl}-1,3-benzothiazole](/img/structure/B327276.png)
![1-Cyclohexyl-5-[2-(2-methoxy-phenoxy)-ethylsulfanyl]-1H-tetrazole](/img/structure/B327277.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]propanoic acid](/img/structure/B327278.png)

![3,5-Dimethyl-4-{[(4-methylphenyl)sulfonyl]methyl}isoxazole](/img/structure/B327285.png)




